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2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol

Cat. No.: B14745421
CAS No.: 659-51-8
M. Wt: 170.13 g/mol
InChI Key: ALWRDFXXZWWEBU-UHFFFAOYSA-N
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Description

Significance of Fluorine and Fluorinated Functional Groups in Molecular Design

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netnih.gov The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the small size of the fluorine atom contribute to these effects. researchgate.net In medicinal chemistry, for instance, the incorporation of fluorine or fluorine-containing groups like trifluoromethyl (CF3) can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. researchgate.netnih.gov The trifluoroethoxy group (–OCH2CF3), as present in the subject molecule, is a prime example of a fluorinated functional group that imparts unique electronic and steric properties. The electron-withdrawing nature of the CF3 group can influence the reactivity of adjacent functional groups, a key consideration in molecular design.

The Role of Allylic Alcohol Motifs in Advanced Synthetic Transformations

Allylic alcohols are organic compounds that feature a hydroxyl group (–OH) attached to a carbon atom adjacent to a carbon-carbon double bond. rsc.org This structural motif is a versatile building block in organic synthesis due to its ability to undergo a wide range of chemical transformations. rsc.orgresearchgate.net The double bond and the hydroxyl group can react independently or in concert, allowing for the introduction of new functional groups and the construction of complex carbon skeletons. rsc.org Allylic alcohols are valuable precursors for a variety of reactions, including epoxidations, cyclopropanations, and transition metal-catalyzed cross-coupling reactions. researchgate.netchemicalbook.com Their enhanced reactivity makes them crucial intermediates in the synthesis of natural products and pharmaceuticals. rsc.org

Overview of the Multifunctional Nature of 2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol in Chemical Research

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests a multifunctional nature that would be of significant interest to synthetic chemists. The molecule combines the key features of a fluorinated ether and an allylic alcohol. This combination allows for a rich and diverse reaction chemistry. The trifluoroethoxy group can influence the reactivity of the allylic alcohol, and the molecule as a whole could serve as a unique building block for the synthesis of more complex fluorinated compounds.

The potential for this molecule to engage in various synthetic transformations is high. For example, the hydroxyl group could be a site for esterification or etherification, while the double bond could undergo addition reactions. Furthermore, the entire allylic alcohol moiety could participate in stereoselective reactions, leading to the formation of chiral products.

Scope and Objectives of Current Research on the Compound

Given the limited specific data on this compound, the scope of current research appears to be in its nascent stages. The primary objectives for future research on this compound would likely involve:

Development of efficient synthetic routes: Establishing reliable and high-yielding methods for the synthesis of this compound would be a crucial first step.

Exploration of its reactivity: A thorough investigation of the chemical transformations that this molecule can undergo would unlock its potential as a synthetic intermediate. This would include studying the influence of the trifluoroethoxy group on the reactivity of the allylic alcohol.

Evaluation of its applications: Once its synthesis and reactivity are understood, research could then focus on utilizing this compound in the synthesis of novel, potentially bioactive, fluorinated molecules.

The unique combination of a fluorinated group and an allylic alcohol in this compound makes it a molecule of considerable theoretical interest and a promising candidate for future exploration in the field of organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9F3O2 B14745421 2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol CAS No. 659-51-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

659-51-8

Molecular Formula

C6H9F3O2

Molecular Weight

170.13 g/mol

IUPAC Name

2-(2,2,2-trifluoroethoxy)but-3-en-1-ol

InChI

InChI=1S/C6H9F3O2/c1-2-5(3-10)11-4-6(7,8)9/h2,5,10H,1,3-4H2

InChI Key

ALWRDFXXZWWEBU-UHFFFAOYSA-N

Canonical SMILES

C=CC(CO)OCC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2 2,2,2 Trifluoroethoxy but 3 En 1 Ol and Its Structural Analogues

Strategies for Installation of the 2,2,2-Trifluoroethoxy Moiety

The introduction of the 2,2,2-trifluoroethoxy group is a critical step in the synthesis of the target molecule. This can be achieved through several methods, including direct etherification, or by forming a trifluoromethyl group from an existing alcohol.

Etherification Reactions Utilizing 2,2,2-Trifluoroethanol (B45653) and its Precursors

Direct formation of the ether linkage is a common and effective strategy. Two powerful methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a classical and widely used method for preparing ethers. wikipedia.orgchemistrytalk.org This S\textsubscript{N}2 reaction involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group. wikipedia.org In the context of synthesizing 2-(2,2,2-trifluoroethoxy)but-3-en-1-ol, this would typically involve the deprotonation of 2,2,2-trifluoroethanol with a strong base to form the corresponding alkoxide, which then reacts with a suitable butene derivative bearing a leaving group at the C2 position.

A general representation of this approach is shown below:

The success of the Williamson ether synthesis is dependent on the use of a primary alkyl halide to avoid competing elimination reactions. wikipedia.org

The Mitsunobu reaction provides an alternative and often milder method for etherification. wikipedia.orgorganic-chemistry.orgchemeurope.com This reaction converts a primary or secondary alcohol into a variety of functional groups, including ethers, using triphenylphosphine (B44618) (PPh\textsubscript{3}) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnrochemistry.comorganic-synthesis.com The reaction proceeds with inversion of stereochemistry at the alcohol carbon. organic-chemistry.org For the synthesis of the target compound, but-3-ene-1,2-diol could be reacted with 2,2,2-trifluoroethanol under Mitsunobu conditions.

A typical Mitsunobu reaction protocol involves dissolving the alcohol, the nucleophile (in this case, 2,2,2-trifluoroethanol), and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of DEAD or DIAD. wikipedia.orgorganic-synthesis.com

Reagent/ConditionGeneral Role
Alcohol (e.g., but-3-ene-1,2-diol)Substrate to be functionalized
2,2,2-TrifluoroethanolNucleophile
Triphenylphosphine (PPh\textsubscript{3})Activates the alcohol
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Oxidant
Tetrahydrofuran (THF)Solvent

Deoxytrifluoromethylation Approaches from Alcohol Substrates

An alternative strategy to forming the trifluoroethoxy group is to first synthesize a diol and then convert one of the hydroxyl groups into a trifluoromethyl group. This deoxygenative trifluoromethylation can be a powerful tool in modern synthetic chemistry. nih.gov

Recent advancements have led to the development of copper-catalyzed deoxytrifluoromethylation of alcohols. nih.gov This method allows for the direct conversion of an alcohol to a trifluoromethyl group under relatively mild conditions. For the synthesis of a structural analogue of the target molecule, a suitable diol, such as butane-1,3-diol, could be subjected to a selective deoxytrifluoromethylation. The reaction typically employs a copper catalyst, a trifluoromethyl source, and a photocatalyst. nih.gov This approach is particularly useful for introducing trifluoromethyl groups into complex molecules. nih.gov

Decarboxylative Fluorination and Related Fluorination Strategies

Decarboxylative fluorination presents another avenue for the introduction of fluorine-containing groups. This method involves the replacement of a carboxylic acid group with a fluorine atom. While direct decarboxylative installation of a trifluoroethoxy group is less common, related strategies can be envisioned. For instance, a precursor molecule containing a carboxylic acid at the appropriate position could potentially be converted to the desired trifluoroethoxy-containing compound through a multi-step sequence involving fluorination.

Construction of the But-3-en-1-ol Framework

The but-3-en-1-ol backbone, with substitution at the C2 position, can be assembled through various established synthetic methods.

Methods for Allylic Alcohol Synthesis

The synthesis of substituted allylic alcohols is a well-established area of organic synthesis. One common approach involves the reaction of Grignard reagents with epoxides . The ring-opening of an epoxide with a vinyl Grignard reagent can lead to the formation of a but-3-en-1-ol skeleton. libretexts.orglibretexts.org For instance, the reaction of vinylmagnesium bromide with a substituted oxirane, such as 2-(benzyloxymethyl)oxirane, would yield a protected 2-substituted but-3-en-1-ol.

Another versatile method is the allylation of aldehydes . This can be achieved using various allylating agents, such as allylboranes, which react with aldehydes to form homoallylic alcohols. harvard.edu To obtain the desired 2-substituted but-3-en-1-ol, an appropriately substituted aldehyde would be required as the starting material.

Olefin Metathesis Approaches for Unsaturated Alcohols

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. harvard.eduCross-metathesis of two different olefins can be employed to construct the but-3-en-1-ol framework. organic-chemistry.orgresearchgate.netfrontiersin.org For example, the cross-metathesis of allyl alcohol with an appropriately substituted vinyl ether could potentially yield the desired product. The choice of catalyst, often a ruthenium-based complex such as a Grubbs catalyst, is crucial for the success and selectivity of the reaction. harvard.eduorganic-chemistry.org

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, allowing for flexibility in accessing the target molecule and its derivatives.

Modular Assembly of Trifluoroethoxy and Allylic Fragments

A key convergent approach to this compound involves the modular assembly of a trifluoroethoxy unit and an allylic alcohol backbone. One of the most direct methods to achieve this is through the regioselective ring-opening of a suitable epoxide precursor with 2,2,2-trifluoroethanol. The readily available starting material, 3,4-epoxy-1-butene, also known as butadiene monoxide, serves as an ideal four-carbon allylic fragment.

The reaction proceeds via nucleophilic attack of the trifluoroethoxide ion on one of the electrophilic carbon atoms of the epoxide ring. The regioselectivity of this reaction is crucial, as attack at the C2 position yields the desired this compound, while attack at the C1 position would result in the isomeric 1-(2,2,2-trifluoroethoxy)but-3-en-2-ol. Generally, under basic or neutral conditions, the reaction is expected to favor attack at the less sterically hindered C1 position. However, the use of specific catalysts or reaction conditions can influence the regioselectivity. For instance, the use of fluorinated alcohols as solvents can promote epoxide ring-opening reactions. arkat-usa.org

Table 1: Proposed Convergent Synthesis via Epoxide Ring-Opening

Starting Material Reagent Product
3,4-Epoxy-1-butene 2,2,2-Trifluoroethanol This compound

Enantioselective Synthesis of Chiral this compound

The presence of a stereocenter at the C2 position of this compound necessitates the development of enantioselective synthetic methods to access the individual enantiomers, which are often crucial for applications in pharmaceuticals and materials science.

Asymmetric Catalysis in Allylic Functionalization

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. Palladium-catalyzed asymmetric allylic substitution reactions are particularly well-suited for the formation of the chiral ether linkage in this compound. mdpi.comnih.govwhiterose.ac.uk This approach typically involves the reaction of a symmetrically substituted allylic substrate, such as 1,4-diacetoxy-cis-2-butene, with 2,2,2-trifluoroethanol in the presence of a chiral palladium catalyst.

The choice of the chiral ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine (B1218219) ligands have been developed for palladium-catalyzed asymmetric allylic alkylation and related transformations. mdpi.comnih.govdocumentsdelivered.com For instance, ligands from the Trost system or PHOX-type ligands could potentially be employed to control the stereochemical outcome of the nucleophilic attack of the trifluoroethoxide. whiterose.ac.uk

Table 2: Representative Chiral Ligands for Asymmetric Allylic Etherification

Ligand Type Example Ligand Potential Application
Diphosphine Trost Ligand Enantioselective allylic etherification
Phosphinooxazoline PHOX Enantioselective allylic etherification

Chiral Auxiliary and Chiral Ligand Mediated Transformations

The use of chiral auxiliaries provides a classical yet reliable method for controlling stereochemistry. In a potential synthetic route, a chiral auxiliary, such as an Evans oxazolidinone, could be appended to a suitable precursor molecule. Subsequent diastereoselective introduction of the trifluoroethoxy group or the vinyl group, followed by the cleavage of the auxiliary, would yield the desired enantiomer of this compound.

Alternatively, chiral ligand-mediated transformations, beyond the catalytic approaches mentioned earlier, can also be employed. This could involve the use of stoichiometric amounts of a chiral ligand complexed to a metal center to direct the stereochemical course of the reaction.

Biocatalytic Pathways for Stereoselective Formation

Biocatalysis has emerged as a green and highly efficient tool for the synthesis of enantiomerically pure compounds. For the preparation of chiral this compound, a kinetic resolution of the racemic alcohol is a highly viable strategy. Lipases are particularly effective for the enantioselective acylation of alcohols. researchgate.net

In a typical lipase-catalyzed kinetic resolution, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770), for example, Candida antarctica lipase B (CALB). The enzyme will selectively acylate one enantiomer of the alcohol at a much faster rate, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess. The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity (E-value).

Table 3: Representative Data for Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

Enzyme Substrate Acyl Donor Enantiomeric Excess (ee %) of Unreacted Alcohol Enantiomeric Excess (ee %) of Product
Candida antarctica Lipase B 1-Phenylethanol Vinyl acetate >99 >99
Pseudomonas cepacia Lipase 1-(2-Furyl)ethanol Vinyl acetate >99 >99
Burkholderia cepacia Lipase Racemic fluorinated β-lactams Methanol >99 >99

Data is representative of the high enantioselectivities achievable with lipase-catalyzed resolutions of similar substrates and is intended to illustrate the potential of this method for the target compound.

Elucidation of Reactivity and Reaction Mechanisms of 2 2,2,2 Trifluoroethoxy but 3 En 1 Ol

Mechanistic Studies of Allylic Alcohol Transformations

The transformation of allylic alcohols is a cornerstone of organic synthesis, proceeding through mechanisms that can be broadly categorized as either stepwise, involving charged intermediates, or concerted, where bond-making and bond-breaking occur simultaneously.

Under acidic conditions, the hydroxyl group of an alcohol can be protonated to form a good leaving group, water. libretexts.orgmasterorganicchemistry.com For secondary and tertiary alcohols, the departure of water typically leads to the formation of a carbocation intermediate, initiating E1 (elimination, unimolecular) or SN1 (substitution, unimolecular) reaction pathways. libretexts.org

In the case of 2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol, a dehydration reaction would proceed via an E1 mechanism. The key intermediate is an allylic carbocation, which is stabilized by resonance, delocalizing the positive charge between two carbon atoms.

Dehydration Mechanism (E1):

Protonation of the hydroxyl group: The oxygen atom of the hydroxyl group is protonated by a strong acid (e.g., H₂SO₄, H₃PO₄) to form an alkyloxonium ion. libretexts.org

Formation of an allylic carbocation: The alkyloxonium ion departs as a water molecule, generating a resonance-stabilized allylic carbocation.

Deprotonation: A weak base (like water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a conjugated diene. libretexts.org

Due to the potential for carbocation rearrangements, a mixture of products can be formed. masterorganicchemistry.com Similarly, in the presence of a nucleophile, the allylic carbocation can be trapped in an SN1 reaction. However, the strong electron-withdrawing nature of the adjacent trifluoroethoxy group is expected to significantly destabilize the carbocation, making these pathways less favorable compared to alcohols without such substituents.

Allylic systems are renowned for undergoing substitution reactions where the incoming nucleophile attacks the carbon at the opposite end of the double bond (the γ-position), accompanied by a shift of the double bond. These are known as allylic rearrangements. wikipedia.orglscollege.ac.in

SN2' Mechanism: This is a bimolecular, concerted process where the nucleophile attacks the γ-carbon, and the leaving group departs from the α-carbon in a single step. lscollege.ac.in This pathway is often favored for unhindered allylic systems and with strong nucleophiles. lscollege.ac.in For this compound, this would involve attack at C4, with the hydroxyl group (or a derivative) leaving from C1.

SN1' Mechanism: This mechanism involves the formation of a resonance-stabilized allylic carbocation as in the SN1 pathway. The nucleophile can then attack at either end of the allylic system (α or γ position), leading to a mixture of "normal" and "rearranged" products. lscollege.ac.inslideshare.net

SNi' Mechanism: This is an internal nucleophilic substitution with rearrangement. A classic example is the reaction of an allylic alcohol with thionyl chloride (SOCl₂). The alcohol is first converted to an alkyl chlorosulfite. The subsequent intramolecular attack from the chloride on the γ-carbon, with the concurrent departure of sulfur dioxide, leads to the rearranged allylic chloride. dalalinstitute.com

Stereochemical Outcomes and Regioselectivity in Reactions of the Compound

The regioselectivity and stereochemistry of reactions involving this compound are dictated by the reaction mechanism and the steric and electronic properties of the molecule.

Regioselectivity: In reactions proceeding through a carbocationic intermediate (SN1/SN1'), the product distribution depends on the relative stability of the possible carbocations and the site of nucleophilic attack. lscollege.ac.in For concerted SN2' reactions, the nucleophile attacks the less sterically hindered γ-carbon, leading to the rearranged product. wikipedia.org The electron-withdrawing trifluoroethoxy group at C2 would make the α-position (C1) more electron-deficient, but steric factors at the terminal γ-position (C4) would likely favor SN2' attack there.

Stereochemistry: Reactions involving planar carbocation intermediates (SN1) typically lead to racemization if the α-carbon is a stereocenter. ochemtutor.com In contrast, SN2' reactions often proceed with a specific stereochemistry (either syn or anti addition), depending on the substrate, nucleophile, and reaction conditions. nih.gov For instance, some metal-mediated SN2' reactions are known to proceed with high syn selectivity. nih.gov

The table below illustrates potential outcomes for different reaction types, although specific ratios would require empirical determination.

Reaction TypeTypical ReagentsPrimary Product TypeKey Controlling Factors
Dehydration (E1)Conc. H₂SO₄, HeatConjugated DieneCarbocation stability (Zaitsev's rule)
SN1/SN1'HBr (protic solvent)Mixture of Allylic HalidesCarbocation resonance distribution
SN2'Strong Nucleophile (e.g., R₂CuLi)Rearranged Allylic ProductSteric hindrance at γ-carbon
SNi'SOCl₂Rearranged Allylic ChlorideIntramolecular cyclic transition state

Influence of the 2,2,2-Trifluoroethoxy Group on Reaction Kinetics and Thermodynamics

The 2,2,2-trifluoroethoxy group exerts a profound influence on the reactivity of the molecule through its potent electronic effects.

The three fluorine atoms on the ethoxy group are highly electronegative, making the trifluoromethyl group one of the strongest electron-withdrawing groups in organic chemistry. This effect is transmitted through the sigma bonds (inductive effect, -I).

Inductive Effect (-I): The C-F bonds are highly polarized towards fluorine, which in turn polarizes the C-C bond and the ether oxygen. This strong electron withdrawal decreases the electron density throughout the adjacent part of the molecule. This effect is expected to lower the HOMO and LUMO energy levels of the molecule. researchgate.net

The consequence of this strong -I effect is a significant decrease in the nucleophilicity of the nearby hydroxyl group and the double bond. It also acidifies the hydroxyl proton and the allylic protons to some extent.

The electronic nature of the trifluoroethoxy group plays a critical role in the stability of any intermediates and transition states formed during a reaction, thereby affecting the reaction rate.

Destabilization of Cationic Intermediates: The strong electron-withdrawing inductive effect of the trifluoroethoxy group would severely destabilize any developing positive charge on the adjacent carbon atoms. Therefore, reaction pathways that proceed through a carbocation intermediate, such as SN1 and E1, are expected to be significantly slower (have a higher activation energy) compared to analogous non-fluorinated allylic alcohols. masterorganicchemistry.com

Stabilization of Anionic/Electron-Rich Transition States: Conversely, the group can stabilize transition states with developing negative charge or high electron density. In an SN2' reaction, the transition state involves the formation of a new bond by a nucleophile. The electron-withdrawing group can help to delocalize the electron density in this transition state, potentially lowering its energy and accelerating the reaction. Computational studies on other systems have shown that fluoroalkyl groups can engage in stabilizing secondary orbital interactions in transition states. nih.gov While direct evidence for this specific compound is lacking, it is a plausible mechanism for rate enhancement in concerted pathways. The stabilization of a transition state relative to the ground state is the essence of catalysis and rate acceleration. libretexts.org

The table below summarizes the expected electronic influence on different reaction pathways.

Reaction PathwayIntermediate/Transition StateEffect of -OCH₂CF₃ GroupKinetic Consequence
SN1 / E1Allylic CarbocationStrong DestabilizationSlower Rate
SN2Pentacoordinate Transition StateInductive withdrawal may stabilizeRate may be comparable or slightly faster
SN2'Concerted Transition StateStabilization of electron-rich TSFaster Rate (relative to SN1)

Exploration of Derivatives and Structural Analogues of 2 2,2,2 Trifluoroethoxy but 3 En 1 Ol

Synthesis and Characterization of Functionalized Derivatives at the Alcohol and Alkene Centers

The structure of 2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol presents two primary sites for chemical modification: the primary alcohol and the terminal alkene. These functional groups are amenable to a wide range of well-established organic transformations, allowing for the synthesis of a diverse array of derivatives.

The hydroxyl group can be readily converted into an ether through reactions such as the Williamson ether synthesis. libretexts.orglibretexts.org This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. libretexts.org This method is particularly effective for producing unsymmetrical ethers. libretexts.org Alternatively, acid-catalyzed dehydration can be employed to form symmetrical ethers, although this method is generally limited to primary alcohols to avoid competing elimination reactions. libretexts.org

The alkene moiety offers a versatile handle for a variety of addition reactions. Epoxidation, for instance, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), which would convert the double bond into an epoxide ring. youtube.com This transformation is a concerted process, often yielding the product in a single step. youtube.com Another important reaction is hydroboration-oxidation, a two-step process that results in the anti-Markovnikov addition of a hydroxyl group across the double bond. wikipedia.org This reaction is stereospecific, with the hydrogen and hydroxyl groups adding in a syn fashion. wikipedia.orgmasterorganicchemistry.com The use of borane (B79455) (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) is a common protocol for this transformation. wikipedia.orgmasterorganicchemistry.com

Below is a table summarizing potential reactions at the alcohol and alkene centers:

Functional GroupReactionReagentsProduct Type
AlcoholWilliamson Ether Synthesis1. NaH2. R-XEther
AlcoholAcid-Catalyzed DehydrationH₂SO₄, heatSymmetrical Ether
AlkeneEpoxidationm-CPBAEpoxide
AlkeneHydroboration-Oxidation1. BH₃·THF2. H₂O₂, NaOHDiol
AlkeneAlkoxymercuration-Demercuration1. Hg(OCOCF₃)₂, R-OH2. NaBH₄Ether

These fundamental reactions pave the way for creating a library of derivatives with modified polarity, steric bulk, and potential biological activity, all stemming from the core this compound structure.

Development of Fluorinated Ether-Containing Scaffold Libraries

Building upon the derivatization of a single molecule, the principles of fluorinated ether chemistry can be expanded to construct entire libraries of complex molecules. These libraries are invaluable in drug discovery and materials science for screening and identifying compounds with desired properties.

A significant area of research involves the synthesis of heterocyclic compounds tethered to a phenyl ring bearing two 2,2,2-trifluoroethoxy groups. A key starting material for these syntheses is 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This compound can be synthesized from 5-bromo-2-chlorobenzoic acid and 2,2,2-trifluoroethanol (B45653) in the presence of a copper(I) catalyst.

From this benzoic acid derivative, a variety of heterocyclic systems can be constructed. For example, it can be converted to the corresponding benzohydrazide (B10538), which serves as a versatile intermediate. wikipedia.orgyoutube.com Condensation of the benzohydrazide with various aldehydes or acetophenones yields hydrazones, which can then be cyclized to form 1,3,4-oxadiazole (B1194373) derivatives. wikipedia.orgyoutube.com Another synthetic route involves the reaction of these hydrazones with thioglycolic acid to produce 1,3-thiazolidin-4-one derivatives. wikipedia.orgyoutube.com

The general synthetic scheme is as follows:

Starting MaterialIntermediateReagents for CyclizationHeterocyclic Product
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid2,5-bis(2,2,2-trifluoroethoxy)benzohydrazideAldehydes/Acetophenones, then Acetic Anhydride1,3,4-Oxadiazoles
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid2,5-bis(2,2,2-trifluoroethoxy)benzohydrazideAldehydes, then Thioglycolic Acid1,3-Thiazolidin-4-ones

These synthetic strategies demonstrate how the bis(2,2,2-trifluoroethoxy)phenyl moiety can be incorporated into a range of heterocyclic scaffolds, creating a library of compounds for further investigation.

The introduction of a trifluoroethoxy group onto aromatic and heteroaromatic rings is a common strategy to enhance the metabolic stability and lipophilicity of molecules. One method for achieving this is through the reaction of a hydroxy-substituted aromatic or heteroaromatic compound with 2,2,2-trifluoroethyl triflate.

Another approach involves the nucleophilic substitution of a leaving group, such as a halogen, on the aromatic ring with a trifluoroethoxide salt. This reaction is often catalyzed by a copper salt. The super-sensitive protonation behavior of some trifluoroethoxy-substituted phthalocyanines has been studied, highlighting the electronic influence of the trifluoroethoxy group. nih.gov The presence of this group can lead to non-aggregating properties and sharp Q-bands in their UV-vis spectra, which is advantageous for sensor applications. nih.gov

Conformational Analysis of Derivatives and Stereoisomers

The introduction of fluorine atoms can have a significant impact on the conformational preferences of a molecule. acs.org In fluorinated ethers, stereoelectronic effects such as hyperconjugation and dipole-dipole interactions play a crucial role in determining the molecule's three-dimensional shape. For aryl trifluoromethyl ethers, the trifluoromethoxy group tends to adopt a conformation where the C-F bonds are out of plane with the aromatic ring due to steric and stereoelectronic reasons. researchgate.net This contrasts with non-fluorinated analogues like anisole, where the methoxy (B1213986) group is coplanar with the phenyl ring to maximize conjugation. researchgate.net

The this compound molecule and its derivatives can exist as stereoisomers due to the presence of a chiral center at the carbon bearing the alcohol and the trifluoroethoxy group. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. youtube.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. youtube.com

The synthesis of specific stereoisomers often requires stereoselective reactions. For example, the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair with a chiral Lewis base has been reported as a method for stereoselective C-F bond activation, leading to enantioenriched fluorinated compounds. nih.gov Such strategies could potentially be adapted for the stereoselective synthesis of derivatives of this compound, allowing for the investigation of the biological and physical properties of individual stereoisomers. The conformational behavior of fluorinated piperidines has also been studied, revealing that solvation and solvent polarity play a major role in their conformational preferences. nih.gov

Applications of 2 2,2,2 Trifluoroethoxy but 3 En 1 Ol and Its Derivatives in Advanced Organic Synthesis

Utilization as Key Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are fundamental to the synthesis of complex, biologically active molecules, as the three-dimensional arrangement of atoms is critical to their function. 2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol possesses a stereogenic center, an allylic alcohol moiety, and a trifluoroethoxy group, a combination that makes it a potentially valuable synthon for the construction of intricate molecular architectures.

The asymmetric synthesis of such building blocks is paramount. While specific methods for the enantioselective synthesis of this compound are not extensively documented, general strategies for the asymmetric synthesis of related chiral alcohols and fluorinated compounds are well-established. These include the use of chiral catalysts for the reduction of corresponding ketones, enzymatic resolutions, and asymmetric allylation reactions. The development of efficient routes to enantiomerically pure this compound would unlock its full potential as a versatile chiral building block.

The allylic alcohol functionality serves as a handle for a variety of stereoselective transformations, including epoxidations, dihydroxylations, and transition metal-catalyzed allylic substitution reactions. The trifluoroethoxy group, being a stable and lipophilic moiety, can be carried through multi-step syntheses to be incorporated into the final target molecule.

Role as Intermediates in Medicinal Chemistry Programs

The introduction of fluorine-containing groups is a widely employed strategy in drug discovery to enhance the pharmacological properties of lead compounds. The trifluoroethoxy group, in particular, is known to improve metabolic stability and modulate lipophilicity, which can lead to better oral bioavailability and brain penetration. researchgate.net

This compound and its derivatives can serve as key intermediates in the synthesis of a wide range of bioactive molecules. The vinyl group can be transformed into other functional groups through reactions such as ozonolysis, hydroboration-oxidation, or cross-coupling reactions, allowing for the introduction of diverse substituents. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing further opportunities for molecular elaboration.

The trifluoroethoxy moiety is a bioisostere for other groups, such as an ethoxy or an ethyl group, and its incorporation can lead to improved drug-like properties. researchgate.net The metabolic stability of the trifluoroethoxy group is a significant advantage, as it can block sites of oxidative metabolism, leading to a longer in vivo half-life of the drug candidate. researchgate.net

The presence of the trifluoroethoxy group in a molecule can have a profound impact on its pharmacological profile. The high electronegativity of the fluorine atoms can alter the pKa of nearby functional groups, which can in turn affect drug-receptor interactions. mdpi.com The lipophilicity of the trifluoroethoxy group can enhance the ability of a drug candidate to cross cell membranes, which is crucial for reaching its biological target. mdpi.com

The strategic placement of fluorine can also influence the conformation of a molecule, which can lead to a more favorable binding to its target receptor. This conformational control can result in increased potency and selectivity.

Table 1: Impact of Trifluoroethoxy Group on Physicochemical Properties

PropertyEffect of Trifluoroethoxy GroupReference
Metabolic Stability Increased due to the strength of the C-F bond, blocking oxidative metabolism. researchgate.net
Lipophilicity Increased, which can improve membrane permeability and oral bioavailability. researchgate.netmdpi.com
pKa Can be lowered for nearby acidic protons due to the electron-withdrawing nature of the trifluoromethyl group. sci-hub.box
Binding Affinity Can be enhanced through favorable interactions with the target protein, including hydrogen bonding and dipolar interactions. mdpi.com
Conformation Can influence molecular conformation, leading to improved receptor fit and selectivity. sci-hub.box

Contributions to Agrochemical and Materials Science Research

The beneficial effects of fluorine are not limited to medicinal chemistry. In agrochemical research, the incorporation of fluorine can lead to the development of more potent and selective herbicides, insecticides, and fungicides. nih.gov The increased metabolic stability of fluorinated compounds can also result in a longer duration of action in the field. This compound could serve as a valuable building block for the synthesis of novel agrochemicals. For instance, the trifluoroethoxy group is present in the herbicide trifloxysulfuron, which is used to control broadleaf weeds. researchgate.net

In materials science, fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. The trifluoroethoxy group can be incorporated into polymers to modify their properties. The vinyl group of this compound makes it a suitable monomer for polymerization reactions, potentially leading to the development of new fluorinated materials with tailored properties.

Development of Novel Catalytic Systems for Transformations Involving the Compound

The reactivity of the functional groups present in this compound makes it an interesting substrate for the development of new catalytic transformations. The allylic alcohol moiety is particularly amenable to a variety of catalytic asymmetric reactions. For example, transition metal-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the formation of C-C bonds with high enantioselectivity. researchgate.net The development of catalytic systems that can effectively utilize fluorinated substrates like this compound would be a significant advancement in the field.

Furthermore, the development of catalytic methods for the selective transformation of the vinyl group or the primary alcohol in the presence of the trifluoroethoxy group would enhance the synthetic utility of this building block. This could include catalytic oxidations, reductions, or cross-coupling reactions that are tolerant of the fluorinated moiety.

Table 2: Potential Catalytic Transformations of this compound

Functional GroupPotential Catalytic TransformationCatalyst Type
Allylic Alcohol Asymmetric Allylic AlkylationPalladium, Iridium, Copper
Sharpless Asymmetric EpoxidationTitanium/tartrate
Asymmetric DihydroxylationOsmium/chiral ligand
Alkene HydrogenationRhodium, Ruthenium, Iridium
HydroformylationCobalt, Rhodium
Cross-MetathesisRuthenium (Grubbs' catalyst)
Primary Alcohol Oxidation to Aldehyde/Carboxylic AcidTEMPO, PCC, DMP
Etherification/EsterificationAcid/Base catalysis

Advanced Spectroscopic and Analytical Research on 2 2,2,2 Trifluoroethoxy but 3 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is the most powerful tool for the definitive structural assignment of 2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The signals for the vinyl group protons (=CH₂) are expected to appear in the downfield region, typically between 5.0 and 6.0 ppm, exhibiting complex splitting patterns due to geminal and vicinal coupling. The proton on the carbon adjacent to the two oxygen atoms (-O-CH-CH₂OH) would also be in a distinct chemical environment. The methylene (B1212753) protons of the trifluoroethoxy group (-OCH₂CF₃) are anticipated to show a characteristic quartet due to coupling with the three adjacent fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The olefinic carbons (C3 and C4) are expected to resonate between 115 and 140 ppm. pressbooks.publibretexts.org The carbon atom bonded to the hydroxyl group (C1) and the one bonded to the ether oxygen (C2) would appear in the 60-80 ppm range. docbrown.info The trifluoroethoxy group presents two unique signals: the methylene carbon (-OCH₂-) and the trifluoromethyl carbon (-CF₃). The -CF₃ carbon signal is characteristically split into a quartet by the three fluorine atoms. udel.educhemicalbook.com

¹⁹F NMR Spectroscopy: Due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, ¹⁹F NMR is an invaluable tool for analyzing fluorinated compounds. wikipedia.orghuji.ac.il For this compound, a single signal is expected for the three equivalent fluorine atoms of the -CF₃ group. ucsb.eduthermofisher.com This signal would appear as a triplet due to coupling with the two protons of the adjacent methylene (-OCH₂-) group. thermofisher.com The chemical shift is typically observed in the range of -70 to -80 ppm relative to a CFCl₃ standard. ucsb.edu

Interactive Data Table: Predicted NMR Spectroscopic Data
NucleusAtom PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹HH on C1 (-CH₂OH)~3.6 - 3.8Multiplet-
¹HH on C2 (-CH(O)-)~4.0 - 4.2Multiplet-
¹HH on C3 (-CH=)~5.8 - 6.0Multiplet (ddt)J(H3,H4-trans) ≈ 17, J(H3,H4-cis) ≈ 10, J(H3,H2) ≈ 6
¹HH on C4 (=CH₂)~5.2 - 5.4Multiplet (dd)J(H4-trans,H3) ≈ 17, J(H4-cis,H3) ≈ 10, J(geminal) ≈ 1.5
¹HH on -OCH₂CF₃~3.9 - 4.1Quartet (q)J(H,F) ≈ 8.4
¹HH on -OHVariableSinglet (broad)-
¹³CC1 (-CH₂OH)~65--
¹³CC2 (-CH(O)-)~80--
¹³CC3 (-CH=)~135--
¹³CC4 (=CH₂)~118--
¹³C-OCH₂CF₃~68Quartet (q)J(C,F) ≈ 35
¹³C-CF₃~124Quartet (q)J(C,F) ≈ 277
¹⁹F-CF₃~ -77Triplet (t)J(F,H) ≈ 8.4

Advanced Mass Spectrometry Techniques for Mechanistic Insights and Trace Analysis (e.g., HRMS, fragmentation studies)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. nih.govnih.govchimia.ch For this compound (C₆H₉F₃O₂), the exact mass can be calculated and compared to the experimentally determined value, typically with an error of less than 5 ppm, confirming the molecular formula. thermofisher.com

Fragmentation Studies: Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecular ion. chimia.ch This provides valuable structural information by identifying characteristic neutral losses and fragment ions. libretexts.orgyoutube.com Key fragmentation processes for this molecule would likely include:

Alpha-cleavage: Cleavage of bonds adjacent to the oxygen atoms is a common pathway for ethers and alcohols. scribd.commiamioh.edu This could lead to fragments corresponding to the loss of a vinyl radical (•CH=CH₂) or a trifluoroethoxymethyl radical (•CH₂OCH₂CF₃).

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at [M-18]⁺. libretexts.org

Loss of a Trifluoroethoxy Group: Cleavage of the C-O ether bond could result in the loss of a •OCH₂CF₃ radical.

Interactive Data Table: Predicted HRMS and Fragmentation Data
ParameterValueDescription
Molecular FormulaC₆H₉F₃O₂-
Nominal Mass170Calculated from integer masses of most abundant isotopes.
Exact Mass170.0555Calculated for C₆H₉F₃O₂. This value is determined by HRMS.
Predicted Fragment m/z Corresponding Ion/Loss Fragmentation Pathway
152[M-H₂O]⁺Loss of water from the alcohol functional group.
143[M-CH=CH₂]⁺Loss of the vinyl group.
125[M-OC₂H₅]⁺ (rearrangement)Complex rearrangement and fragmentation.
99[M-CF₃CH₂O]⁺Cleavage of the ether bond with loss of the trifluoroethoxy group.
71[C₄H₇O]⁺Fragment containing the butenol (B1619263) portion after ether cleavage.
43[C₃H₇]⁺ or [CH₂CHO]⁺Common alkyl or carbonyl-containing fragments. cognitoedu.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the sp² (alkene) and sp³ (alkane) carbons would appear just above and below 3000 cm⁻¹, respectively. A peak around 1645 cm⁻¹ is characteristic of the C=C double bond stretch. The C-O stretching vibrations for the alcohol and ether linkages would result in strong absorptions in the 1050-1200 cm⁻¹ region. Most significantly, the C-F bonds of the trifluoromethyl group will produce very strong, characteristic absorption bands in the 1100-1300 cm⁻¹ range. researchgate.netnist.gov

Raman Spectroscopy: While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar, symmetric bonds. rug.nl Therefore, the C=C stretching vibration of the vinyl group would be expected to produce a strong signal in the Raman spectrum. The symmetric C-F stretching modes may also be observed.

Interactive Data Table: Predicted Vibrational Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)TechniqueDescription
O-H (alcohol)3200-3600FTIRStrong, broad stretch
C-H (sp²)3010-3095FTIR/RamanMedium stretch
C-H (sp³)2850-3000FTIR/RamanMedium-strong stretch
C=C (alkene)1640-1650FTIR/RamanMedium (FTIR), Strong (Raman) stretch
C-F (trifluoromethyl)1100-1300FTIRVery strong, multiple bands
C-O (ether, alcohol)1050-1200FTIRStrong stretch

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC, GC)

The carbon atom at the C2 position, bonded to the hydroxyl group, the trifluoroethoxy group, a hydrogen atom, and the vinyl-bearing carbon chain, is a stereogenic center. This means this compound exists as a pair of enantiomers. Chiral chromatography is the definitive technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) or purity of a sample. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation. sigmaaldrich.comphenomenex.com The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds, including alcohols. hplc.eu The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies and thus different retention times. sigmaaldrich.com

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC using a capillary column coated with a chiral selector (often a cyclodextrin (B1172386) derivative) can also be employed. gcms.czwisc.edu The analyte may require derivatization to increase its volatility and improve separation.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography provides the most precise and unambiguous structural information, including bond lengths, bond angles, and absolute configuration in the solid state. Since this compound is likely a liquid or low-melting solid at room temperature, it must first be converted into a suitable crystalline derivative.

This is typically achieved by reacting the primary alcohol with a reagent that introduces a rigid, planar group, which facilitates crystal packing. Common derivatives include benzoates, p-nitrobenzoates, or urethanes. nih.gov Single crystals of the derivative are grown and then analyzed by X-ray diffraction. nih.gov The resulting electron density map is used to build a three-dimensional model of the molecule, confirming its connectivity and, crucially, allowing for the determination of the absolute stereochemistry (R or S configuration) of the chiral center at C2. researchgate.net

Theoretical and Computational Chemistry Studies of 2 2,2,2 Trifluoroethoxy but 3 En 1 Ol Systems

Quantum Chemical Calculations for Reaction Mechanism Prediction and Energetics (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. mdpi.comnih.gov For 2-(2,2,2-trifluoroethoxy)but-3-en-1-ol, DFT can be employed to map out the potential energy surfaces of its various possible transformations. This includes reactions at the vinyl group, such as electrophilic additions or radical attacks, and reactions involving the hydroxyl group, like esterification or oxidation.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. These calculations provide critical data on activation barriers and reaction enthalpies, which are key to predicting the feasibility and kinetics of a given pathway. nih.gov For instance, DFT can be used to model the transition state of an iodocyclization reaction, a common transformation for homoallylic alcohols. The calculated activation energy would indicate how readily this cyclization occurs. Different functionals, such as B3LYP or M06-2X, can be benchmarked to find the most accurate method for a specific reaction type. whiterose.ac.ukexplorationpub.com

Table 1: Illustrative DFT-Calculated Energetic Data for a Hypothetical Reaction of this compound

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1+15.2
3Intermediate-5.8
4Transition State 2+10.1
5Products-20.4

Note: This table presents hypothetical data to illustrate the output of DFT calculations for reaction energetics.

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure of this compound is not static; the molecule can adopt numerous conformations due to the rotation around its single bonds. Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are used to explore this conformational landscape. scispace.com By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface can be generated.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting various spectroscopic properties, including NMR, IR, and UV-Vis spectra. unibo.it These predictions are vital for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as spin-spin coupling constants.

Similarly, the vibrational frequencies from an IR spectrum can be calculated, which correspond to the stretching and bending modes of the molecule's bonds. researchgate.net These calculated spectra can be compared to experimental results. A good agreement between the predicted and measured spectra provides confidence in both the structural assignment of the molecule and the computational model used. nih.gov Discrepancies, on the other hand, can point to specific structural features or environmental effects not accounted for in the calculation. chimia.ch

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C162.562.1
C278.978.5
C3135.2134.8
C4117.8117.4
C568.3 (q, J=34 Hz)67.9 (q, J=35 Hz)
C6124.1 (q, J=277 Hz)123.8 (q, J=278 Hz)

Note: This table presents hypothetical data to illustrate the validation of computational predictions with experimental results.

Insights into Fluorine's Impact on Molecular Properties and Reactivity (e.g., pKa, bond dissociation energies)

The presence of the trifluoroethoxy group significantly influences the electronic properties and reactivity of this compound. Computational studies can quantify these effects. For example, the pKa of the hydroxyl group can be calculated to assess its acidity. The strong electron-withdrawing nature of the fluorine atoms is expected to lower the pKa, making the alcohol more acidic than its non-fluorinated counterpart. nih.gov

Bond dissociation energies (BDEs) can also be computed to understand the strength of the various bonds within the molecule. scirp.orgsciencepg.com For instance, the O-H BDE is an indicator of the molecule's ability to act as a hydrogen atom donor in radical reactions. The impact of the trifluoromethyl group on the C-H bonds of the butenol (B1619263) chain can also be assessed, revealing any weakening or strengthening of these bonds due to fluorine's inductive effects. mdpi.com These calculations provide a deeper understanding of how fluorination tunes the molecule's fundamental chemical properties. emerginginvestigators.org

Computational Studies on Molecular Interactions and Recognition

Understanding how this compound interacts with other molecules is key to predicting its behavior in solution and its potential for molecular recognition. Computational methods can be used to study these non-covalent interactions, such as hydrogen bonding and van der Waals forces. nih.gov For example, the interaction of the alcohol with a solvent like water or with a metal cation can be modeled. rsc.orgarxiv.org

These studies can determine the geometry and strength of the interactions. For instance, the hydrogen bond donor and acceptor capabilities of the molecule can be evaluated by calculating the interaction energies with probe molecules. acs.orgnih.gov The molecular electrostatic potential surface can also be calculated to visualize the electron-rich and electron-poor regions of the molecule, which provides a qualitative guide to its interaction sites. mdpi.com This information is valuable for understanding solvation effects and for designing molecules with specific binding properties. nih.gov

Future Prospects and Emerging Research Frontiers for 2 2,2,2 Trifluoroethoxy but 3 En 1 Ol

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. For a compound like 2-(2,2,2-Trifluoroethoxy)but-3-en-1-ol, this would involve developing synthetic routes with high atom economy, using renewable feedstocks, employing eco-friendly solvents, and utilizing catalytic rather than stoichiometric reagents. While general methodologies for greener synthesis of fluorinated compounds and alcohols exist, no specific studies have been published applying these principles to the synthesis of this particular molecule.

Innovations in Catalytic Transformations and Selectivity Control

Research into catalytic transformations for fluorinated molecules is an active field, focusing on achieving high levels of chemo-, regio-, and stereoselectivity. For this compound, key transformations would include its synthesis via catalytic methods or its use as a substrate in further catalytic reactions. Innovations might involve developing catalysts for the selective opening of a butadiene-derived epoxide with 2,2,2-trifluoroethanol (B45653) or for asymmetric reactions at the alcohol or alkene functional groups. However, the scientific literature does not currently contain specific examples or data related to catalytic processes involving this compound.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. flinders.edu.au These technologies are increasingly applied to the production of complex molecules and libraries of compounds for drug discovery. nih.gov The synthesis of this compound could hypothetically be adapted to a flow process, potentially enabling safer handling of reagents and better control over reaction parameters. Despite the potential, no published reports or data tables demonstrate the integration of this specific compound's synthesis with flow chemistry or automated systems.

Interdisciplinary Applications in Chemical Biology and Advanced Materials

The incorporation of trifluoroethoxy groups can significantly alter the biological and material properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. mdpi.com Fluorinated building blocks are therefore of great interest in drug discovery and materials science. nih.govnih.gov As a functionalized fluorinated alcohol, this compound could be explored as a building block for novel pharmaceuticals or advanced polymers. However, there is no specific research detailing its synthesis and application in chemical biology probes, bioactive molecules, or as a monomer for advanced materials.

Predictive Design of Novel Fluorinated Building Blocks

Computational chemistry and predictive design are powerful tools for identifying new fluorinated building blocks with desirable properties. nih.gov These approaches can guide synthetic efforts toward molecules with optimal electronic and steric characteristics for specific applications. While general strategies exist for the design of novel fluorinated synthons, predictive modeling studies specifically targeting this compound or its derivatives have not been reported in the peer-reviewed literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.